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Compound of Interest

Compound Name: Hpk1-IN-16

Cat. No.: B12423452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hpk1-IN-16, a potent and

selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document outlines its

chemical properties, mechanism of action, and provides detailed experimental protocols for its

application in research settings.

Core Properties of Hpk1-IN-16
Hpk1-IN-16 is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell

activation. Its physicochemical properties are summarized below.

Property Value

Molecular Weight 508.57 g/mol

Chemical Formula C28H27FN4O4

CAS Number 2294965-95-8

Physical State Solid powder

Mechanism of Action and Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in

hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR)
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signaling, thereby dampening T-cell activation and proliferation.[2] This negative feedback is a

vital mechanism to maintain immune homeostasis and prevent excessive immune responses.

[2] However, in the context of cancer, this can be detrimental as it allows tumors to evade

immune surveillance.[2]

Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most

notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][3][4]

Phosphorylation of SLP-76 leads to its ubiquitination and subsequent proteasomal degradation,

which attenuates the T-cell activation signal.[3][4]

Hpk1-IN-16, as an inhibitor of HPK1, blocks this kinase activity. By preventing the

phosphorylation of SLP-76, Hpk1-IN-16 disrupts the negative feedback loop, leading to

sustained T-cell activation, enhanced cytokine production, and a more robust anti-tumor

immune response.[1][2]

Below is a diagram illustrating the HPK1 signaling pathway and the point of intervention by

Hpk1-IN-16.
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HPK1 signaling pathway and Hpk1-IN-16 inhibition.

Experimental Protocols
The following are detailed methodologies for key experiments involving the use of HPK1

inhibitors like Hpk1-IN-16 to study T-cell activation.
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In Vitro T-Cell Activation Assay
This protocol describes the stimulation of primary human T-cells and the assessment of

activation markers and cytokine production in the presence of Hpk1-IN-16.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RosetteSep™ Human T Cell Enrichment Cocktail

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

Hpk1-IN-16 (dissolved in DMSO)

Prostaglandin E2 (PGE2) (optional, for suppression studies)

ELISA kits for IL-2 and IFN-γ

Flow cytometer

Antibodies for flow cytometry (e.g., anti-CD25, anti-CD69)

Workflow Diagram:
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T-Cell Activation Assay Workflow

1. Isolate T-Cells from PBMCs

2. Coat plates with anti-CD3/CD28

3. Pre-treat T-Cells with
Hpk1-IN-16

4. Add T-Cells to coated plates
for stimulation

5. Incubate for 24-72 hours

6. Collect supernatant for
cytokine analysis (ELISA)

7. Stain cells for activation
markers (Flow Cytometry)

Click to download full resolution via product page

Workflow for in vitro T-cell activation assay.

Procedure:

Isolate Human T-Cells: Isolate T-cells from fresh human PBMCs using a negative selection

method like the RosetteSep™ Human T Cell Enrichment Cocktail according to the

manufacturer's protocol.
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Prepare Stimulation Plates: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in

PBS) overnight at 4°C. Wash the plate with PBS before use. Add soluble anti-CD28 antibody

(e.g., 1 µg/mL) to the cell culture medium.

Cell Treatment: Resuspend the isolated T-cells in complete RPMI-1640 medium. Pre-

incubate the cells with various concentrations of Hpk1-IN-16 (e.g., 0.1 nM to 1 µM) or vehicle

control (DMSO) for 1-2 hours. For suppression studies, PGE2 can be added at this step.[5]

Cell Stimulation: Plate the pre-treated T-cells in the anti-CD3 coated wells.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.

Cytokine Analysis: After incubation, centrifuge the plate and collect the supernatant. Quantify

the concentration of cytokines such as IL-2 and IFN-γ using ELISA kits according to the

manufacturer's instructions.[5]

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies

against T-cell activation markers like CD25 and CD69. Analyze the cells using a flow

cytometer to determine the percentage of activated T-cells.

Western Blot for SLP-76 Phosphorylation
This protocol is designed to assess the direct inhibitory effect of Hpk1-IN-16 on the

phosphorylation of its substrate, SLP-76, in a T-cell line like Jurkat cells.

Materials:

Jurkat T-cells

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

Anti-CD3 antibody (e.g., OKT3)

Hpk1-IN-16 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system

Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti-β-actin

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment: Culture Jurkat T-cells in complete RPMI-1640 medium. Pre-treat

the cells with Hpk1-IN-16 or vehicle control for 1-2 hours.

T-Cell Receptor Stimulation: Stimulate the T-cells with an anti-CD3 antibody (e.g., OKT3) for

a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.[3]

Cell Lysis: Immediately after stimulation, place the cells on ice, wash with cold PBS, and lyse

with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

protein assay.

SDS-PAGE and Western Blotting:

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376)

overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Strip the membrane and re-probe with antibodies for total SLP-76 and a

loading control like β-actin to ensure equal protein loading. Quantify the band intensities to

determine the relative levels of phosphorylated SLP-76.

This technical guide provides a foundational understanding of Hpk1-IN-16 and its application in

immunological research. For further details and specific applications, researchers are

encouraged to consult the primary literature on HPK1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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